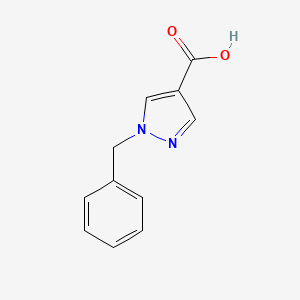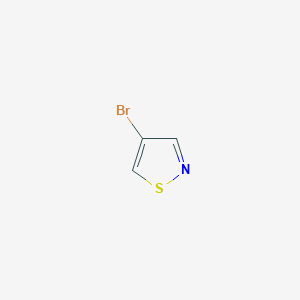
2-氨基-3-喹啉-4-基丙酸
描述
2-Amino-3-quinolin-4-YL-propionic acid is a heterocyclic organic compound with the molecular formula C12H12N2O2. It is a derivative of quinoline and alanine, featuring a quinoline ring attached to a propionic acid moiety.
科学研究应用
2-Amino-3-quinolin-4-YL-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of novel materials with unique electronic and optical properties
作用机制
Target of Action
Quinoline, a key structural component of this compound, is known to play a major role in medicinal chemistry . It is a vital scaffold for leads in drug discovery
Mode of Action
The compound likely interacts with its targets in a manner similar to other quinoline derivatives . More detailed studies are required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
As a quinoline derivative, it may influence a variety of biological and pharmaceutical activities . Further investigation is necessary to summarize the affected pathways and their downstream effects.
Result of Action
Given its structural similarity to other quinoline derivatives, it may have comparable biological and pharmaceutical activities . More research is needed to describe these effects in detail.
生化分析
Biochemical Properties
2-Amino-3-quinolin-4-YL-propionic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, 2-Amino-3-quinolin-4-YL-propionic acid can act as a substrate for certain enzymes, leading to its conversion into other bioactive compounds. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 2-Amino-3-quinolin-4-YL-propionic acid to its target molecules .
Cellular Effects
The effects of 2-Amino-3-quinolin-4-YL-propionic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Amino-3-quinolin-4-YL-propionic acid has been shown to activate certain signaling pathways that are crucial for cell proliferation and differentiation. It also affects the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Amino-3-quinolin-4-YL-propionic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, 2-Amino-3-quinolin-4-YL-propionic acid can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the binding of 2-Amino-3-quinolin-4-YL-propionic acid to its target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-quinolin-4-YL-propionic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-3-quinolin-4-YL-propionic acid is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its bioactivity. Long-term exposure to 2-Amino-3-quinolin-4-YL-propionic acid has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-Amino-3-quinolin-4-YL-propionic acid vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as promoting cell proliferation and differentiation. At high doses, 2-Amino-3-quinolin-4-YL-propionic acid can exhibit toxic or adverse effects, including cell death and tissue damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-Amino-3-quinolin-4-YL-propionic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. For instance, it can be metabolized by amino acid oxidases, leading to the production of reactive oxygen species and other metabolites. These metabolic pathways are crucial for understanding the bioactivity and potential therapeutic applications of 2-Amino-3-quinolin-4-YL-propionic acid .
Transport and Distribution
The transport and distribution of 2-Amino-3-quinolin-4-YL-propionic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of 2-Amino-3-quinolin-4-YL-propionic acid within cells, ensuring its bioavailability and activity. Additionally, the distribution of 2-Amino-3-quinolin-4-YL-propionic acid within tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 2-Amino-3-quinolin-4-YL-propionic acid is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Amino-3-quinolin-4-YL-propionic acid may be localized to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of 2-Amino-3-quinolin-4-YL-propionic acid is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-quinolin-4-YL-propionic acid typically involves the reaction of quinoline derivatives with alanine or its analogs. One common method includes the condensation of 4-chloroquinoline with alanine in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2-Amino-3-quinolin-4-YL-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-yl-propionic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
相似化合物的比较
- 2-Amino-3-quinolin-4-yl-propanoic acid
- 2-Amino-3-quinolin-4-yl-acetic acid
- 2-Amino-3-quinolin-4-yl-butyric acid
Comparison: Compared to these similar compounds, 2-Amino-3-quinolin-4-YL-propionic acid is unique due to its specific structural features and reactivity. The presence of the propionic acid moiety provides distinct chemical properties, such as increased solubility and reactivity in certain chemical reactions .
属性
IUPAC Name |
2-amino-3-quinolin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYBRQWHZZVAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409559 | |
| Record name | 2-AMINO-3-QUINOLIN-4-YL-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-98-6 | |
| Record name | 2-AMINO-3-QUINOLIN-4-YL-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


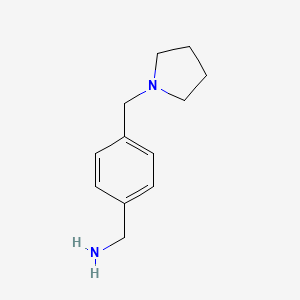


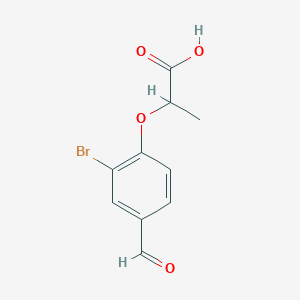
![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)
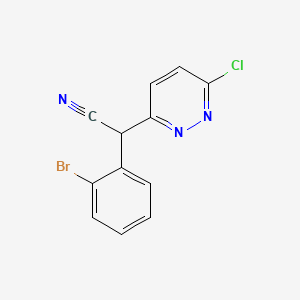

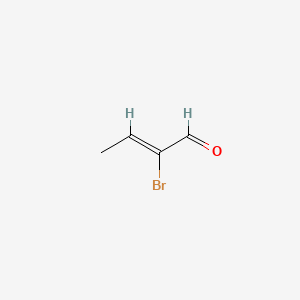

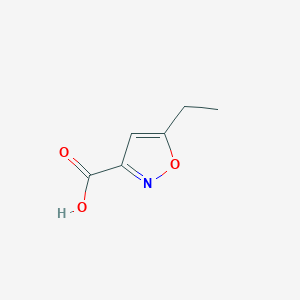
![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

